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Compound Name:

(2-(4-

(Benzyloxy)phenoxy)phenyl)metha

nol

CAS No.: 449778-82-9

Cat. No.: B1333047

Get Quote

Executive Summary
(2-(4-(Benzyloxy)phenoxy)phenyl)methanol (CAS: 111238-07-4*) is a bifunctional organic

intermediate characterized by an ortho-linked diaryl ether core and a reactive benzyl alcohol

moiety.[1] Its unique structural geometry—introducing a "kink" via the ortho substitution—

makes it invaluable for disrupting crystallinity in polymer backbones to enhance solubility, and

for designing "bent-core" liquid crystalline mesogens.[1]

Key Applications:

Liquid Crystal Engineering: Precursor for low-melting, bent-core nematic phases.[1]

Polymer Science: Monomer for high-refractive-index polyurethanes and polyesters.[1]
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Pharmaceutical Materials: Model compound for polymorphism studies in diaryl ether drug

classes.

Chemical Identity & Properties

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

*Note: CAS 111238-07-4 is associated with this structure in select vendor databases (e.g.,

Parchem), though database collisions exist.[1] Verify identity via NMR.[1][2]

Scientific Rationale & Mechanism
Structural Engineering in Materials
The utility of this compound lies in its conformational flexibility and electronic properties:

The Ortho-Effect: Unlike para-linked ethers, the ortho-linkage induces a non-linear geometry.

[1] In polymers, this reduces chain packing efficiency, lowering the glass transition

temperature (

) and improving solubility in organic solvents without sacrificing thermal stability.[1]

Refractive Index Modulation: The high aromatic content (three benzene rings) imparts a high

refractive index (

), making derivatives suitable for optical coatings and encapsulants.[1]

Reactive Handle: The benzyl alcohol group allows for facile functionalization via

esterification, etherification, or oxidation to the aldehyde/acid.[1]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1333047?utm_src=pdf-body-href
https://pubchem.ncbi.nlm.nih.gov/compound/70043
https://pubchem.ncbi.nlm.nih.gov/compound/70043
https://researchspace.ukzn.ac.za/server/api/core/bitstreams/023eee8c-60ef-4926-a0c2-319c2042957f/content
https://pubchem.ncbi.nlm.nih.gov/compound/70043
https://pubchem.ncbi.nlm.nih.gov/compound/70043
https://pubchem.ncbi.nlm.nih.gov/compound/70043
https://pubchem.ncbi.nlm.nih.gov/compound/70043
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1333047?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis Pathway Visualization
The synthesis typically involves an Ullmann-type ether coupling followed by selective reduction.

[1]

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Figure 1: Synthetic route for the production of the target alcohol from commercially available

precursors.

Experimental Protocols
Protocol A: Synthesis of (2-(4-
(Benzyloxy)phenoxy)phenyl)methanol
Objective: To synthesize high-purity material for polymer application.[1]

Reagents:

2-Chlorobenzaldehyde (1.0 eq)[1]

4-(Benzyloxy)phenol (1.1 eq)[1]

Potassium Carbonate (

, 2.0 eq)[1]
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Copper(I) Iodide (CuI, 0.05 eq)[1]

Pyridine (Solvent)[1]

Sodium Borohydride (

, 1.5 eq)[1]

Step-by-Step Procedure:

Coupling (Ullmann Condensation):

In a flame-dried round-bottom flask, dissolve 2-chlorobenzaldehyde (14.06 g, 100 mmol)

and 4-(benzyloxy)phenol (22.0 g, 110 mmol) in dry pyridine (150 mL).

Add

(27.6 g) and CuI (950 mg).[1]

Reflux the mixture under nitrogen at 115°C for 18–24 hours. Monitor by TLC

(Hexane:EtOAc 4:1) until the aldehyde precursor is consumed.[1]

Workup: Cool to RT, pour into ice-water (500 mL), and acidify with HCl (1M) to remove

pyridine. Extract with Ethyl Acetate (3 x 100 mL). Wash organics with brine, dry over

, and concentrate.[1]

Purification: Recrystallize the intermediate aldehyde from Ethanol.[1]

Reduction:

Dissolve the purified aldehyde (10 mmol) in MeOH:THF (1:1, 50 mL).

Cool to 0°C. Add

(570 mg, 15 mmol) portion-wise over 10 minutes.

Stir at 0°C for 1 hour, then warm to RT for 1 hour.

Quench: Add saturated
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solution (20 mL). Evaporate volatiles.[1][3]

Isolation: Extract residue with DCM. Wash with water.[1][3] Dry and concentrate.

Final Purification: Column chromatography (SiO2, Hexane:EtOAc 3:1) or recrystallization

from Hexane/Toluene.[1]

Validation Criteria:

¹H NMR (CDCl₃):

4.65 (s, 2H, -CH₂OH), 5.05 (s, 2H, Ph-CH₂-O), 6.8–7.5 (m, 13H, Aromatic).[1]

Purity: >98% by HPLC (254 nm).

Protocol B: Synthesis of High-Refractive Index
Polyurethane
Objective: To utilize the alcohol as a monomer for optical polymers.[1]

Reagents:

Target Alcohol (Monomer A)[1]

Hexamethylene Diisocyanate (HDI) (Monomer B)[1]

Dibutyltin Dilaurate (DBTDL) (Catalyst)[1]

Anhydrous DMF[1]

Procedure:

Preparation: Dry the Target Alcohol in a vacuum oven at 40°C for 4 hours to remove trace

water.

Polymerization:

In a nitrogen-purged reactor, dissolve Target Alcohol (1.0 eq) in anhydrous DMF (10 wt%

solution).
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Add HDI (1.0 eq) via syringe.[1]

Add DBTDL (0.1 mol%).[1]

Heat to 80°C for 12 hours.

Precipitation: Pour the viscous solution into cold Methanol. Filter the white precipitate.[1]

Characterization: Measure Refractive Index (Abbe Refractometer) and

(DSC).

Characterization & Data Analysis
Thermal Analysis (DSC Protocol)
Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000)[1]

Ramp: Heat from 25°C to 150°C at 10°C/min.[1]

Expectation:

Sharp Endotherm: ~84°C (Melting of crystalline phase).[1]

Exotherm (Cooling): May show supercooling or glass formation due to the ortho-linkage

flexibility.[1]

Application Logic: Mesogen Design
The compound acts as a "bent" core.[1] When esterified with long alkyl chains (e.g., octanoyl

chloride), the resulting molecule often exhibits Nematic or Smectic phases with lower transition

temperatures than para-analogs, useful for room-temperature LC mixtures.[1]
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🔒 FULL PROTOCOL TRUNCATED
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data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Figure 2: Functionalization pathways transforming the core scaffold into advanced materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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